![molecular formula C7H6ClN3O B13033728 4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one](/img/structure/B13033728.png)
4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one is a heterocyclic compound with a unique structure that combines a pyrrole ring and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Reaction with Sodium tert-Butoxide: Under an inert atmosphere, sodium tert-butoxide is added to tetrahydrofuran and stirred for 0.5 to 3 hours.
Addition of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: The compound is dissolved in tetrahydrofuran and added dropwise to the reaction mixture at -10°C to 5°C. The mixture is then stirred at room temperature for 5 to 8 hours.
Addition of Pivaloyl Chloride: Pivaloyl chloride is added to the reaction mixture at -10°C to 5°C, followed by stirring at room temperature for 10 to 12 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Electrophilic Substitution: Reagents such as halogens or nitrating agents.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products
Nucleophilic Substitution: Substituted pyrrolo[3,4-D]pyrimidines.
Electrophilic Substitution: Halogenated or nitrated derivatives.
Coupling Reactions: Biaryl compounds.
Aplicaciones Científicas De Investigación
4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of kinase inhibitors, which are important in cancer treatment.
Biological Research: The compound is studied for its potential cytotoxic activities against various cancer cell lines.
Pharmaceutical Development: It serves as a building block for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one involves its interaction with specific molecular targets:
Kinase Inhibition: The compound acts as an inhibitor of certain kinases, which are enzymes involved in cell signaling pathways.
Pathways Involved: The inhibition of kinases affects pathways such as the JAK-STAT signaling pathway, which is crucial for cell growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A structurally similar compound with applications in medicinal chemistry.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate: Another related compound used as an intermediate in pharmaceutical synthesis.
Uniqueness
4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit specific kinases makes it a valuable compound in the development of targeted cancer therapies .
Propiedades
Fórmula molecular |
C7H6ClN3O |
|---|---|
Peso molecular |
183.59 g/mol |
Nombre IUPAC |
4-chloro-2-methyl-5,6-dihydropyrrolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C7H6ClN3O/c1-3-10-5-4(6(8)11-3)2-9-7(5)12/h2H2,1H3,(H,9,12) |
Clave InChI |
WKAYPPQTIVZVOS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(CNC2=O)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Dimethylamino)-4H-thieno[3,2-b]pyrrole-5-carboxylicacid](/img/structure/B13033646.png)
![Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B13033652.png)
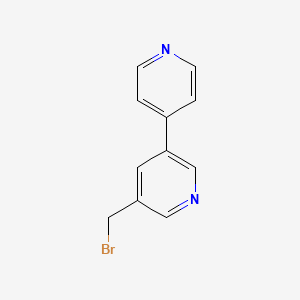
![4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13033660.png)

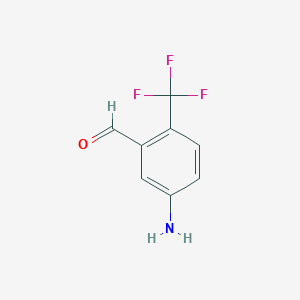
![3,8-Dichloroimidazo[1,2-A]pyridine](/img/structure/B13033667.png)
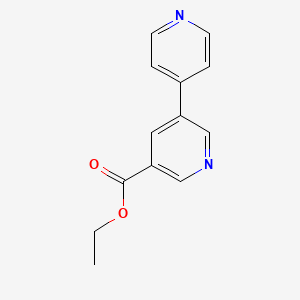

![7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13033681.png)
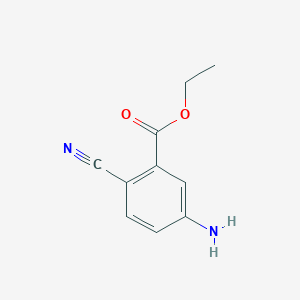
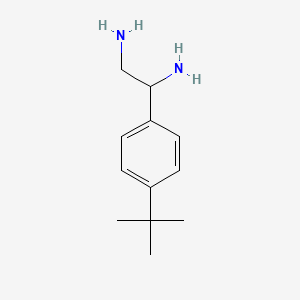
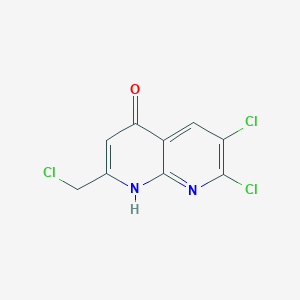
![6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B13033717.png)
